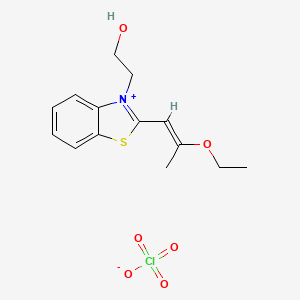
Tris(methacryloyloxy)aluminum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum methacrylate is a coordination compound formed by the reaction of aluminum with methacrylic acid. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, polymer chemistry, and industrial applications. Aluminum methacrylate is known for its ability to form hybrid materials with desirable mechanical and thermal properties.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum methacrylate can be synthesized through various methods, including the reaction of aluminum alkoxides with methacrylic acid. One common approach involves the use of trimethylaluminum as a precursor, which reacts with methacrylic acid to form aluminum methacrylate. The reaction typically occurs under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, aluminum methacrylate is often produced using large-scale reactors where the reaction conditions can be precisely controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency and yield of the reaction. The use of catalysts and optimized reaction parameters further enhances the production process .
化学反応の分析
Types of Reactions: Aluminum methacrylate undergoes various chemical reactions, including polymerization, coordination, and substitution reactions. These reactions are influenced by the presence of functional groups in the methacrylate moiety and the reactivity of the aluminum center.
Common Reagents and Conditions:
Coordination Reactions: The aluminum center in aluminum methacrylate can coordinate with other ligands, leading to the formation of complex structures with unique properties.
Substitution Reactions: The methacrylate groups can be substituted with other functional groups under specific conditions, allowing for the modification of the compound’s properties.
Major Products Formed: The major products formed from these reactions include polymeric materials, coordination complexes, and substituted methacrylate derivatives. These products have applications in various fields, including coatings, adhesives, and advanced materials .
科学的研究の応用
Aluminum methacrylate has a wide range of scientific research applications:
作用機序
The mechanism of action of aluminum methacrylate involves the coordination of the aluminum center with methacrylate ligands, leading to the formation of stable complexes. These complexes can undergo polymerization and other reactions, resulting in materials with unique properties. The molecular targets and pathways involved in these processes include the interaction of the aluminum center with various functional groups and the formation of polymeric networks .
類似化合物との比較
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA) with applications in plastics and coatings.
Ethyl methacrylate: Similar to methyl methacrylate but with different properties due to the ethyl group.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness of Aluminum Methacrylate: Aluminum methacrylate stands out due to its ability to form coordination complexes and hybrid materials with enhanced mechanical and thermal properties.
特性
分子式 |
C12H15AlO6 |
|---|---|
分子量 |
282.22 g/mol |
IUPAC名 |
bis(2-methylprop-2-enoyloxy)alumanyl 2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Al/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChIキー |
MFPROKIABJECGK-UHFFFAOYSA-K |
正規SMILES |
CC(=C)C(=O)O[Al](OC(=O)C(=C)C)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


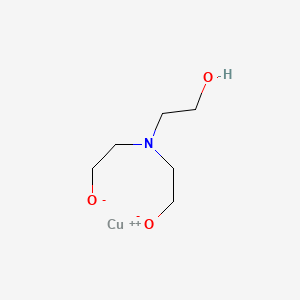

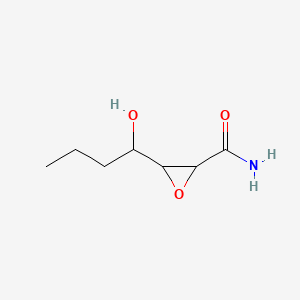
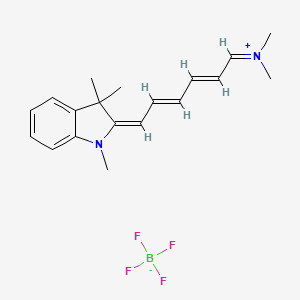
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)

![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
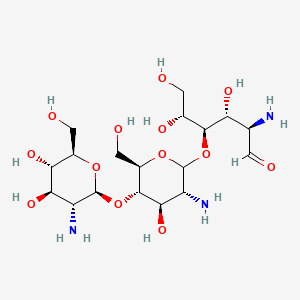
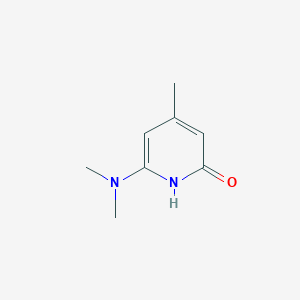
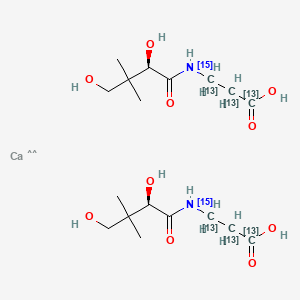
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)
